N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide
Description
N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide is a small-molecule compound featuring a benzothiazole core substituted at the 6-position with a dipropylsulfamoyl group and at the 2-position with a pyridine-2-carboxamide moiety. This structure confers unique electronic and steric properties, making it a candidate for therapeutic and material science applications. Its crystallographic characterization has likely utilized programs such as SHELXL, a widely adopted tool for small-molecule refinement .
The compound’s sulfamoyl group enhances solubility in polar solvents, while the pyridine ring enables π-π stacking interactions, critical for binding to biological targets. Its synthesis and structural analogs are documented in pharmaceutical chemistry literature, including patents and synthetic guides .
Properties
IUPAC Name |
N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-3-11-23(12-4-2)28(25,26)14-8-9-15-17(13-14)27-19(21-15)22-18(24)16-7-5-6-10-20-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOJXQIURQLSTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Analogues
Evidence from synthetic databases and patent filings reveals several structurally related compounds (Table 1). These analogs differ primarily in the substituents attached to the benzothiazole-2-carboxamide scaffold:
| Compound Name | Substituent (R-group) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide (Target) | Pyridine-2-carboxamide | ~408.5 | Balanced lipophilicity; potential for kinase inhibition |
| N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methyl-benzamide | 3-Methylbenzamide | ~407.5 | Increased hydrophobicity; reduced solubility in aqueous media |
| N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-3,5-dinitro-benzamide | 3,5-Dinitrobenzamide | ~467.5 | Electron-withdrawing nitro groups; potential reactivity in redox environments |
| 3-(Dimethylamino)-N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide | 3-(Dimethylamino)benzamide | ~420.5 | Basic tertiary amine; enhanced solubility at acidic pH |
| N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide | Cyclohexanecarboxamide | ~413.6 | Aliphatic cyclohexane ring; high lipophilicity |
Table 1: Structural analogs of the target compound, adapted from synthetic chemistry databases .
Pharmacological and Physicochemical Differences
- Solubility: The pyridine-2-carboxamide substituent in the target compound provides moderate solubility in polar solvents (e.g., DMSO, ethanol), whereas analogs with aliphatic (e.g., cyclohexanecarboxamide) or hydrophobic groups (e.g., 3-methylbenzamide) exhibit reduced aqueous solubility .
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